molecular formula C14H11NO4 B14568804 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one CAS No. 61435-06-1

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one

Cat. No.: B14568804
CAS No.: 61435-06-1
M. Wt: 257.24 g/mol
InChI Key: OOEMRUPOYZWGEK-UHFFFAOYSA-N
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Description

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a 3-nitrophenoxy substituent at the meta position of the aromatic ring.

Properties

CAS No.

61435-06-1

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1-[3-(3-nitrophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H11NO4/c1-10(16)11-4-2-6-13(8-11)19-14-7-3-5-12(9-14)15(17)18/h2-9H,1H3

InChI Key

OOEMRUPOYZWGEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one typically involves the reaction of 3-nitrophenol with 3-bromophenyl ethanone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile attacking the bromophenyl ethanone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products Formed

    Reduction: 1-[3-(3-Aminophenoxy)phenyl]ethan-1-one.

    Oxidation: 1-[3-(3-Nitrophenoxy)phenyl]ethanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one with structurally related acetophenone derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Features Key Properties/Applications References
This compound C₁₄H₁₁NO₄ 269.24 (calculated) 3-Nitrophenoxy (strong electron-withdrawing) Hypothesized use in drug intermediates
1-[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethan-1-one C₁₁H₉F₄NO₄ 295.19 Nitro + tetrafluoropropoxy (lipophilic) Potential fluorinated drug precursor
1-(3-nitrophenyl)ethanone C₈H₇NO₃ 165.15 3-Nitro (electron-withdrawing) Solvent compatibility studies
1-[3-(difluoromethoxy)phenyl]ethan-1-one C₉H₈F₂O₂ 186.16 Difluoromethoxy (moderate electron-withdrawing) Liquid at 4°C; material science applications
1-(3-Phenoxyphenyl)ethan-1-one C₁₄H₁₂O₂ 212.24 Phenoxy (electron-donating) Intermediate in anti-ulcer agents
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one C₁₁H₁₀N₂O 186.21 Imidazolyl (basic, bioactive) Ligand for histamine receptors

Key Observations:

Electron Effects: The 3-nitrophenoxy group in the target compound enhances electrophilicity compared to electron-donating groups like phenoxy (1-(3-phenoxyphenyl)ethan-1-one) . This difference influences reactivity in nucleophilic substitution or condensation reactions. Fluorinated substituents (e.g., difluoromethoxy , tetrafluoropropoxy ) improve metabolic stability and lipophilicity, critical for drug design.

Thermal and Physical Properties: Nitro-substituted acetophenones generally exhibit higher melting points and thermal stability (e.g., 1-(3-nitrophenyl)ethanone, boiling point: 440.2 K ). Liquid analogs like 1-[3-(difluoromethoxy)phenyl]ethan-1-one are advantageous for flow chemistry applications.

Biological Activity: Piperidine- or piperazine-linked derivatives (e.g., compounds 10–12 in ) show dual activity as histamine H3 receptor ligands and antioxidants, with yields up to 62% and purity ≥98% . 1-(3-Phenoxyphenyl)ethan-1-one derivatives demonstrate anti-ulcer activity via histopathological modulation .

Synthetic Utility :

  • 1-(3-Hydroxyphenyl)ethan-1-one is a key intermediate in etilefrine synthesis , while nitro-substituted analogs are precursors for anti-tumor agents (e.g., Desmosdumotin C derivatives ).

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